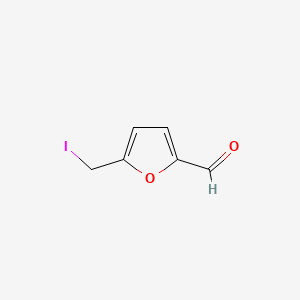![molecular formula C12H26O4 B12657687 [[Isopropoxymethylethoxy]methylethoxy]propanol CAS No. 85187-47-9](/img/structure/B12657687.png)
[[Isopropoxymethylethoxy]methylethoxy]propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[Isopropoxymethylethoxy]methylethoxy]propanol: is an organic compound with the molecular formula C12H26O4 . It is a member of the class of compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[Isopropoxymethylethoxy]methylethoxy]propanol typically involves the reaction of propylene oxide with isopropanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: [[Isopropoxymethylethoxy]methylethoxy]propanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, esters.
Scientific Research Applications
Chemistry: In chemistry, [[Isopropoxymethylethoxy]methylethoxy]propanol is used as a solvent and reagent in various organic synthesis reactions. Its unique properties make it suitable for use in the preparation of complex organic molecules .
Biology: In biological research, this compound is used as a solvent for the extraction and purification of biomolecules.
Medicine: In medicine, this compound is used as an excipient in pharmaceutical formulations. It helps in the solubilization and stabilization of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as a solvent in the production of paints, coatings, and adhesives. Its ability to dissolve a wide range of substances makes it valuable in these industries .
Mechanism of Action
The mechanism of action of [[Isopropoxymethylethoxy]methylethoxy]propanol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, donating electrons to electrophilic centers. In biological systems, it interacts with cellular membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Dipropylene glycol methyl ether: This compound has similar solvent properties but differs in its molecular structure and reactivity.
1-(2-Methoxy-1-methylethoxy)-2-propanol: This compound is structurally similar but has different physical and chemical properties.
Uniqueness: [[Isopropoxymethylethoxy]methylethoxy]propanol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic properties .
Properties
CAS No. |
85187-47-9 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-[1-(1-propan-2-yloxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-10(2)15-8-12(4)16-9-11(3)14-7-5-6-13/h10-13H,5-9H2,1-4H3 |
InChI Key |
IORJUBNHUBMTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)OCC(C)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



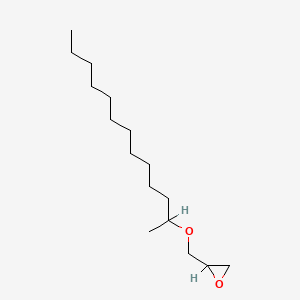
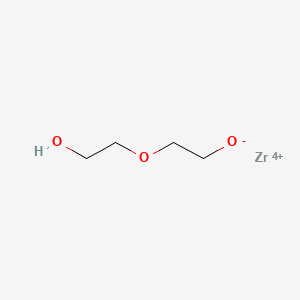
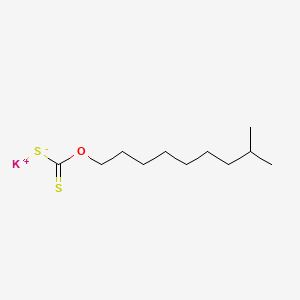
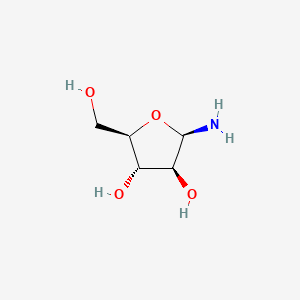

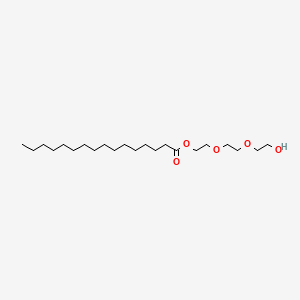

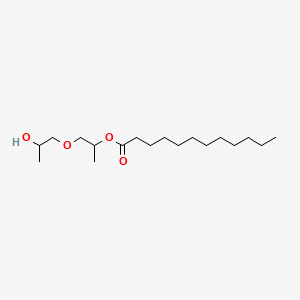
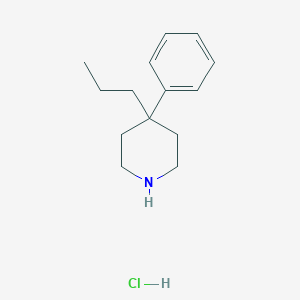
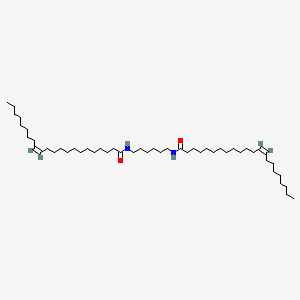
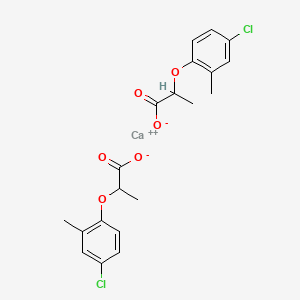
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
